molecular formula C12H16FN B3420144 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE CAS No. 17380-80-2

1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE

Cat. No.: B3420144
CAS No.: 17380-80-2
M. Wt: 193.26 g/mol
InChI Key: SWHLYGWSQYSQBX-UHFFFAOYSA-N
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Description

Contextualization within Arylcyclohexylamine Chemistry and Pharmacology Research

1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE belongs to the arylcyclohexylamine chemical class, a group of compounds that have been the subject of significant pharmaceutical and experimental research. odu.edunih.gov Structurally, an arylcyclohexylamine consists of a cyclohexylamine (B46788) unit with an attached aryl group, typically a phenyl ring, that is geminal to the amine. nih.govmdpi.com The amine is often a secondary or tertiary amine, such as methylamine (B109427) or piperidine. nih.govmdpi.com

The pharmacology of arylcyclohexylamines is diverse and largely dependent on the specific substitutions made to their core structure. nih.gov The primary mechanism of action for many compounds in this class is antagonism of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity, learning, and memory. nih.gov This NMDA receptor antagonism is responsible for the anesthetic, dissociative, and neuroprotective effects observed with many arylcyclohexylamines. nih.gov

Beyond NMDA receptor activity, various analogs have been shown to interact with other targets, including dopamine (B1211576) and serotonin (B10506) transporters and sigma receptors, leading to a wide range of pharmacological profiles from stimulants to potent opioids. nih.govmdpi.com The substitution on the aryl ring, such as the 4-fluoro group in the compound of interest, is a key area of modification to "fine-tune" this pharmacological profile. nih.gov For instance, the addition of a chlorine atom to the aryl ring is a feature of Ketamine, while methoxy (B1213986) (MeO) groups are found in other derivatives. nih.gov The fluorine substitution in 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE suggests a deliberate chemical design to modulate its properties, a common strategy in medicinal chemistry to alter metabolic stability and receptor affinity. nih.gov

Historical Development of Academic Inquiry into Analogous Compounds

The academic and industrial investigation into arylcyclohexylamines dates back over a century, with the first synthesis of 1-phenylcyclohexan-1-amine (PCA) reported in 1907. nih.gov However, intensive research began in the 1950s at Parke-Davis with the investigation of Phencyclidine (PCP), which was initially developed as an anesthetic agent. nih.gov PCP showed potent anesthetic properties but was ultimately limited in clinical use due to significant psychotomimetic side effects.

This led to further research to identify analogs with a more favorable therapeutic profile. The most notable success from this era was the synthesis of Ketamine in 1962, which presented a shorter duration of action and a different side effect profile, securing its place in human and veterinary medicine as a dissociative anesthetic. odu.edu

The 1970s marked a new chapter in the history of these compounds as PCP and its analogs emerged as recreational drugs, valued for their dissociative and euphoriant effects. nih.gov Since then, research has branched in multiple directions. Clandestine chemistry has produced a wide array of derivatives for the recreational market, while academic and pharmaceutical research has continued to explore the potential of arylcyclohexylamines as analgesics, neuroprotective agents, and antidepressants. nih.gov This research has systematically explored modifications at three main positions: the aryl group, the cyclohexyl ring, and the amine substituent, leading to thousands of potential analogs.

Identification of Current Research Gaps and Future Directions for 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE

A review of the available scientific literature reveals a significant research gap concerning the specific compound 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE. While its chemical structure is known and it is available from commercial suppliers, there is a notable absence of published, in-depth studies detailing its synthesis, chemical characterization, and pharmacological activity.

Key Research Gaps:

Synthesis and Characterization: While general synthetic routes for arylcyclohexylamines are well-established, specific reaction conditions, yields, and full spectral characterization for 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE are not detailed in peer-reviewed literature.

Pharmacological Profile: There is a lack of publicly available data on its binding affinity and functional activity at the NMDA receptor. It is unknown how the 4-fluoro substitution on the phenyl ring affects its potency and selectivity compared to its non-fluorinated parent compound, 1-phenylcyclohexan-1-amine, or other halogenated analogs.

Off-Target Activity: The binding profile at other relevant central nervous system targets, such as monoamine transporters (dopamine, norepinephrine, serotonin) and sigma receptors, has not been documented. This information is crucial for understanding its potential for stimulant, serotonergic, or other effects.

In Vivo Studies: No preclinical or clinical studies appear to have been conducted to evaluate the behavioral effects, metabolic fate, or potential therapeutic applications of this specific compound.

Future Research Directions:

Future research should focus on filling these fundamental gaps. A systematic study would involve:

Chemical Synthesis and Analysis: A full, documented synthesis of 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE, including purification and comprehensive spectroscopic analysis (NMR, MS, IR) to confirm its structure and purity.

In Vitro Pharmacology: A comprehensive receptor binding screen to determine its affinity (Ki values) for the NMDA receptor and a wide panel of other CNS targets. Functional assays should be employed to determine whether it acts as an agonist, antagonist, or modulator at these sites.

Metabolism Studies: Investigation into its metabolic pathways using liver microsomes to identify major metabolites and to understand how the fluorine atom influences its metabolic stability compared to non-fluorinated analogs.

Preclinical Behavioral Assessment: Should in vitro data suggest significant activity, in vivo studies in animal models could explore its behavioral effects, such as its dissociative, anesthetic, analgesic, or antidepressant potential.

By systematically addressing these areas, the scientific community can begin to understand the unique properties of 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE and determine if it holds any promise as a research tool or a lead compound for therapeutic development.

Properties

IUPAC Name

1-(4-fluorophenyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-6-4-10(5-7-11)12(14)8-2-1-3-9-12/h4-7H,1-3,8-9,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHLYGWSQYSQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17380-80-2
Record name 1-(4-fluorophenyl)cyclohexan-1-amine
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Synthetic Methodologies and Chemical Transformations of 1 4 Fluorophenyl Cyclohexan 1 Amine

Advanced Strategies for the Synthesis of 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE

The construction of the 1-(4-fluorophenyl)cyclohexan-1-amine framework can be achieved through several sophisticated synthetic routes. These methods primarily rely on the formation of the key carbon-nitrogen bond and the construction of the substituted cyclohexane (B81311) ring, often starting from readily available cyclohexanone (B45756) precursors.

Exploration of Nucleophilic Addition Reactions for Cyclohexanone Precursors

Nucleophilic addition to a carbonyl group is a fundamental strategy for forming the carbon-carbon or carbon-nitrogen bond at the C1 position of the cyclohexane ring. One common approach involves the reaction of a cyclohexanone derivative with an appropriate nucleophile. For the synthesis of 1-(4-fluorophenyl)cyclohexan-1-amine, this could theoretically involve the addition of a 4-fluorophenyl organometallic reagent (e.g., Grignard or organolithium) to a cyclohexanone bearing a protected amine or a precursor group at the C1 position.

However, a more prevalent pathway involves the nucleophilic addition of an amine to a ketone. The stereochemical outcome of such additions to cyclohexanone rings is governed by a delicate balance of steric and electronic factors. researchgate.net According to theoretical models, steric hindrance from the axial hydrogens on the cyclohexane ring generally favors the nucleophile approaching from the equatorial direction. researchgate.net Conversely, stabilizing electronic interactions, such as the donation from C-C and C-H bonds into the forming bond's antibonding orbital (σ*), can favor axial attack. researchgate.net The choice of nucleophile, solvent, and any metal cations can influence this stereoselectivity. researchgate.net For large nucleophiles, the attack typically occurs in a manner that places the incoming group in the more spacious equatorial position to minimize steric strain. youtube.com

A related synthetic route involves the addition of cyano-stabilized anions to anisole-chromium tricarbonyl complexes, which, after acidic treatment, yield substituted cyclohexenone derivatives, demonstrating the versatility of nucleophilic additions in building complex cyclohexane systems. princeton.edu

Table 1: Illustrative Nucleophilic Addition Approaches to Substituted Cyclohexanones

Cyclohexanone PrecursorNucleophile/ReagentConditionsProduct Type
CyclohexanoneOrganometallic Reagents (e.g., R-MgBr, R-Li)Aprotic solvent (e.g., THF, ether)Tertiary Cyclohexanol
4-PhenylcyclohexanonePiperidine / H₂ / Raney NickelMethanol, room temperature4-Phenyl-4-(1-piperidinyl)cyclohexanone
Anisole-Chromium TricarbonylCyano-stabilized carbanionsTHF, then acid treatment3-Substituted Cyclohexenone

This table presents generalized examples of nucleophilic additions to cyclohexanone systems to illustrate the reaction principles.

Investigations into Reductive Amination Pathways for the Formation of 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE

Reductive amination is a highly effective and widely used one-pot method for synthesizing amines from ketones or aldehydes. wikipedia.org The process involves the reaction of a ketone, in this case, 4-fluorophenylcyclohexanone, with an amine source such as ammonia, to form an intermediate imine. wikipedia.org This imine is then reduced in situ to yield the target primary amine, 1-(4-fluorophenyl)cyclohexan-1-amine.

A variety of reducing agents are suitable for this transformation. Mild hydride reagents are particularly favored because they can selectively reduce the protonated imine intermediate faster than the starting ketone. harvard.edu Commonly used reagents include:

Sodium Cyanoborohydride (NaBH₃CN) : Effective and stable in weakly acidic conditions that favor imine formation. wikipedia.orgharvard.edu

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A particularly mild and selective reagent that is often used with acetic acid as a catalyst. It is highly functional group tolerant and avoids the use of toxic cyanide salts. wikipedia.orgharvard.edu

Catalytic Hydrogenation : Using hydrogen gas with catalysts like palladium, platinum, or nickel is also a viable method. wikipedia.orggoogle.com

The choice of catalyst and conditions can influence the stereochemical outcome. For instance, in the synthesis of other 4-substituted cyclohexylamines, the use of platinum on carbon with benzylamine (B48309) as the amine source has been shown to produce high cis/trans ratios. google.com More recently, biocatalysis using reductive aminases (RedAms) has emerged as a powerful tool for amine synthesis, offering high selectivity under mild conditions. researchgate.net

Table 2: Selected Reductive Amination Conditions for Cyclohexanone Derivatives

Ketone SubstrateAmine SourceReducing System (Reagent/Catalyst)Key FeaturesReference
General Ketones/AldehydesPrimary/Secondary Amines, AmmoniaSodium Triacetoxyborohydride (NaBH(OAc)₃)Mild, high-yielding, avoids toxic byproducts. harvard.edu
General KetonesAmmoniaReductive Aminase (RedAm) EnzymesBiocatalytic, high selectivity, environmentally benign. researchgate.net
4-MethylcyclohexanoneBenzylamineH₂ / Raney NickelProduces N-benzyl-4-methylcyclohexylamine. google.com
4-(1,1,3,3-tetramethyl)-cyclohexanoneBenzylamineH₂ / Platinum on Carbon (5%)High cis selectivity (29.3:1 ratio). google.com

Enantioselective and Stereoselective Synthetic Routes to 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE

Achieving stereocontrol in the synthesis of substituted cyclohexylamines is crucial, particularly for pharmaceutical applications. Modern synthetic methods increasingly focus on enantioselective and diastereoselective approaches.

Biocatalysis stands out as a highly effective strategy. Transaminase enzymes have demonstrated exceptional stereoselectivity in the synthesis of 4-substituted cyclohexane-1-amines. nih.gov These enzymes can be used in two primary ways:

Diastereotope-selective amination : Starting from a prochiral ketone to selectively form one diastereomer. nih.gov

Diastereomer-selective deamination : Starting with a mixture of cis/trans diastereomers, the enzyme can selectively convert the undesired isomer (e.g., the cis-diastereomer) into the corresponding ketone, allowing for the isolation of the highly pure desired isomer (e.g., the trans-diastereomer). nih.gov

In a notable study, transaminases were used to process mixtures of cis/trans-4-substituted cyclohexane-1-amines. The enzymes showed high selectivity for the cis-diastereomer, enabling a dynamic isomerization process where the less stable cis-isomer was converted to the ketone intermediate and then re-equilibrated to the more stable trans-isomer, ultimately yielding the trans product with high diastereomeric excess (>99% de). nih.gov This approach provides a powerful method for improving the stereochemical purity of key synthetic intermediates. nih.gov

Table 3: Stereoselective Synthesis of trans-4-Substituted Cyclohexylamines via Biocatalysis

SubstrateEnzymeReaction TypeOutcomeReference
cis/trans-4-(ethoxycarbonylmethyl)cyclohexan-1-amineTransaminase (W60C mutant from Chromobacterium violaceum)Diastereomer-selective deamination (cis-selective)trans-isomer with >99% de nih.gov
cis/trans-4-(methoxycarbonyl)cyclohexan-1-amineTransaminase (W60C mutant from Chromobacterium violaceum)Diastereomer-selective deamination (cis-selective)trans-isomer with >99% de nih.gov

Functionalization and Derivatization Reactions of 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE

Once synthesized, 1-(4-fluorophenyl)cyclohexan-1-amine serves as a scaffold for further chemical transformations. The molecule possesses two main sites for functionalization: the aryl ring and the cyclohexane moiety, including the primary amine group.

Modification of the Aryl Ring System and Halogenation Patterns

The 4-fluorophenyl group offers opportunities for various modifications. The fluorine atom itself can potentially be a site for nucleophilic aromatic substitution (SNAr), though this typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group.

More commonly, electrophilic aromatic substitution reactions can be employed to introduce new substituents onto the ring. The directing effects of the existing substituents—the activating, ortho-, para-directing cyclohexylamino group and the deactivating, ortho-, para-directing fluoro group—would guide the position of incoming electrophiles.

Analogs with different halogenation patterns or other substituents on the aryl ring are typically prepared by starting the synthesis with an appropriately substituted phenyl precursor rather than by modifying the final product.

Chemical Transformations at the Cyclohexane Moiety

The primary amine group on the cyclohexane ring is a versatile functional handle for a wide range of derivatization reactions. Standard transformations include:

N-Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.

N-Acylation : Reaction with acyl chlorides or anhydrides to form amides.

N-Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.

Imine Formation : Condensation with aldehydes or ketones.

The derivatization of alkylamines is a well-established field, with methods available to achieve these transformations under various conditions. nih.gov While the saturated C-H bonds of the cyclohexane ring are generally unreactive, modern enzymatic C–H functionalization strategies offer a potential route to introduce substituents directly onto the ring in a regio- and stereoselective manner. acs.org

The synthesis of derivatives such as 4,4-difluoro-1-(4-fluorophenyl)cyclohexanamine nih.gov and N-cyclohexyl-4-fluorocyclohexan-1-amine nih.gov has been reported, indicating that modifications at the cyclohexane ring are feasible, most often by utilizing a correspondingly substituted cyclohexanone starting material.

Table 4: Potential Derivatization Reactions of 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE

Reaction TypeReagent ExampleProduct Class
N-AcylationAcetyl Chloride (CH₃COCl)N-(1-(4-fluorophenyl)cyclohexyl)acetamide
N-AlkylationMethyl Iodide (CH₃I)N-methyl-1-(4-fluorophenyl)cyclohexan-1-amine
N-SulfonylationToluenesulfonyl Chloride (TsCl)N-(1-(4-fluorophenyl)cyclohexyl)-4-methylbenzenesulfonamide
Imine FormationBenzaldehyde (C₆H₅CHO)N-benzylidene-1-(4-fluorophenyl)cyclohexan-1-amine

Derivatization of the Amine Functionality for Structure-Activity Relationship (SAR) Studies

The primary amine group of 1-(4-fluorophenyl)cyclohexan-1-amine serves as a key handle for structural modifications to explore structure-activity relationships (SAR). By systematically altering the substituents on the nitrogen atom, researchers can probe the steric, electronic, and hydrogen-bonding requirements for optimal interaction with biological targets. Common derivatization strategies include N-acylation, N-alkylation, and the formation of ureas and sulfonamides.

N-Acylation: The reaction of the primary amine with various acylating agents, such as acid chlorides or anhydrides, yields a range of N-acyl derivatives. The nature of the acyl group can be varied to investigate the impact of different substituents on biological activity. For instance, introducing aromatic or heteroaromatic rings can explore potential π-π stacking interactions with the target protein. The length and branching of aliphatic chains can probe the size and shape of hydrophobic pockets in the binding site.

N-Alkylation: Introduction of alkyl groups of varying sizes and polarities can significantly influence the compound's lipophilicity and basicity, which are crucial parameters for its pharmacokinetic and pharmacodynamic profiles. Reductive amination with aldehydes or ketones is a common method for N-alkylation.

Urea and Sulfonamide Formation: Reacting the amine with isocyanates or sulfonyl chlorides leads to the formation of ureas and sulfonamides, respectively. These functional groups are excellent hydrogen bond donors and acceptors and can establish critical interactions with the biological target.

While specific SAR studies on 1-(4-fluorophenyl)cyclohexan-1-amine are not extensively reported in publicly available literature, the general principles of amine derivatization are well-established in medicinal chemistry. For example, studies on N-substituted quinoxaline-2-carboxamides have demonstrated that N-benzyl derivatives can exhibit significant biological activity. mdpi.com Similarly, research on 1-benzylindane derivatives as estrogen receptor beta agonists has shown that introducing a nitrile group at a specific position can enhance selectivity. nih.gov These examples highlight how modifications to the amine and its surrounding scaffold can fine-tune the pharmacological profile of a molecule.

The following interactive table showcases a variety of potential derivatives of 1-(4-fluorophenyl)cyclohexan-1-amine that could be synthesized to explore SAR. The "Potential Impact on Activity" is based on general medicinal chemistry principles.

Derivative TypeR GroupPotential Impact on Activity
N-Acyl -C(O)CH₃Introduction of a small, neutral acyl group.
-C(O)PhExploration of aromatic interactions.
-C(O)CH₂CH₂COOHIntroduction of a polar, acidic group to enhance solubility and target interactions.
N-Alkyl -CH₃Minimal steric bulk, slight increase in basicity.
-CH₂PhIntroduction of a bulky, lipophilic group.
-CH₂CH₂OHIntroduction of a polar, hydrogen-bonding group.
N-Aryl -PhDirect attachment of an aromatic ring to investigate electronic effects.
Urea -C(O)NHPhIntroduction of a hydrogen-bond donor and acceptor moiety.
Sulfonamide -S(O)₂CH₃Introduction of a strong hydrogen-bond acceptor.

This table represents a hypothetical SAR study and is intended for illustrative purposes.

Mechanistic and Kinetic Studies of Synthetic Pathways for 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE

The synthesis of 1-(4-fluorophenyl)cyclohexan-1-amine can be approached through several synthetic routes. Two of the most plausible methods are the Grignard reaction and the Ritter reaction. Understanding the mechanistic and kinetic aspects of these pathways is crucial for optimizing reaction conditions and improving yields.

Grignard Reaction Pathway:

A common method for the synthesis of tertiary carbinamines involves the addition of a Grignard reagent to a nitrile. In the case of 1-(4-fluorophenyl)cyclohexan-1-amine, this could be achieved by reacting cyclohexylmagnesium halide with 4-fluorobenzonitrile (B33359) or, alternatively, by reacting 4-fluorophenylmagnesium halide with a cyclohexanone-derived imine.

The mechanism of the Grignard reaction with a nitrile involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the nitrile group. This addition forms a magnesium salt of an imine, which is then hydrolyzed to the corresponding ketone. In the presence of an amine, this can further react to form the desired amine. The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Kinetic studies of Grignard reactions have shown that the reaction rate can be influenced by several factors, including the solvent, the nature of the halide in the Grignard reagent, and the presence of additives. The Schlenk equilibrium, which describes the disproportionation of the Grignard reagent into its dialkylmagnesium and magnesium halide components, also plays a significant role in the reactivity.

Ritter Reaction Pathway:

The Ritter reaction provides an alternative route to N-alkyl amides, which can be subsequently hydrolyzed to the corresponding amines. wikipedia.org This reaction involves the treatment of a nitrile with a source of a stable carbocation in the presence of a strong acid. For the synthesis of 1-(4-fluorophenyl)cyclohexan-1-amine, 1-(4-fluorophenyl)cyclohexanol (B3047934) could serve as the carbocation precursor.

The mechanism of the Ritter reaction begins with the protonation of the alcohol by the strong acid, followed by the loss of water to generate a tertiary carbocation. organic-chemistry.orgresearchgate.net This carbocation is then attacked by the nucleophilic nitrogen atom of the nitrile, forming a nitrilium ion intermediate. The nitrilium ion is subsequently hydrated during aqueous workup to yield an N-substituted amide. wikipedia.orgorganic-chemistry.orgresearchgate.net The amide can then be hydrolyzed under acidic or basic conditions to afford the final primary amine.

The kinetics of the Ritter reaction are dependent on the stability of the carbocation intermediate and the nucleophilicity of the nitrile. The use of a strong acid is essential to facilitate the formation of the carbocation.

Molecular Structure, Conformation, and Advanced Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational equilibrium of cyclic systems like 1-(4-fluorophenyl)cyclohexan-1-amine. In solution, the cyclohexane (B81311) ring undergoes a rapid "chair flip" between two chair conformations. In the case of 1,1-disubstituted cyclohexanes, one substituent must occupy an axial position while the other is equatorial. libretexts.org

For 1-(4-fluorophenyl)cyclohexan-1-amine, the two chair conformers would involve either the 4-fluorophenyl group in an axial position and the amine group in an equatorial position, or vice versa. The preferred conformation is determined by the steric bulk of the substituents. Generally, larger groups prefer the less sterically hindered equatorial position to minimize 1,3-diaxial interactions. openstax.orglibretexts.org

The 13C NMR spectrum would provide information on the number of unique carbon environments. The carbon atom attached to the fluorine atom would exhibit a large C-F coupling constant. The chemical shifts of the cyclohexyl carbons would also differ based on their position in the preferred chair conformation.

Table 1: Predicted 1H NMR Spectral Data for a Related Compound (Cyclohexylamine)

Assignment Shift (ppm) Multiplicity
H-12.62m
Cyclohexyl Protons1.97 - 0.72m
NH21.18s (broad)
Data sourced from publicly available spectral databases for cyclohexylamine (B46788) and may not be fully representative of 1-(4-fluorophenyl)cyclohexan-1-amine. uni.lu

Table 2: Predicted 13C NMR Spectral Data for a Related Compound (Cyclohexylamine)

Assignment Shift (ppm)
C-151.5
C-2, C-637.1
C-3, C-525.8
C-425.2
Data sourced from publicly available spectral databases for cyclohexylamine and may not be fully representative of 1-(4-fluorophenyl)cyclohexan-1-amine.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are essential techniques for identifying functional groups and studying intermolecular interactions such as hydrogen bonding in 1-(4-fluorophenyl)cyclohexan-1-amine.

The primary amine group is expected to show characteristic N-H stretching vibrations in the IR spectrum, typically in the region of 3300-3500 cm-1. A primary amine will usually exhibit two bands in this region, corresponding to the symmetric and asymmetric stretching modes. The presence and nature of hydrogen bonding can influence the position and shape of these bands; broader and lower frequency bands are indicative of stronger hydrogen bonding.

The C-N stretching vibration would likely appear in the 1250-1020 cm-1 region. The aromatic C-H stretching vibrations are expected above 3000 cm-1, while the aliphatic C-H stretching of the cyclohexane ring will be observed just below 3000 cm-1. The C-F stretching vibration of the fluorophenyl group typically gives a strong absorption band in the 1250-1000 cm-1 range.

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly for the C-C skeletal vibrations of the cyclohexane and aromatic rings.

Table 3: Expected IR Absorption Bands for 1-(4-Fluorophenyl)cyclohexan-1-amine

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
N-H (primary amine)Asymmetric & Symmetric Stretch3500 - 3300
C-H (aromatic)Stretch> 3000
C-H (aliphatic)Stretch< 3000
C-NStretch1250 - 1020
C-FStretch1250 - 1000
Data is based on general spectroscopic principles and data for analogous compounds.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. A crystal structure of 1-(4-fluorophenyl)cyclohexan-1-amine would reveal the precise conformation of the cyclohexane ring in the solid state, which is often the most stable chair conformation.

It would also elucidate the orientation of the 4-fluorophenyl and amine substituents. Of particular interest would be the intermolecular interactions, such as hydrogen bonds formed by the amine group. These interactions play a crucial role in the packing of the molecules in the crystal lattice. The amine group can act as a hydrogen bond donor, and potentially as an acceptor, leading to the formation of extended networks in the solid state.

While a specific crystal structure for 1-(4-fluorophenyl)cyclohexan-1-amine is not publicly available, studies on related arylcyclohexylamines have provided insights into their solid-state conformations and packing motifs.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination

1-(4-Fluorophenyl)cyclohexan-1-amine is a chiral molecule, as the C1 carbon of the cyclohexane ring is a stereocenter, being attached to four different groups (the 4-fluorophenyl group, the amine group, and two different carbon atoms of the cyclohexane ring). Therefore, it can exist as a pair of enantiomers.

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for studying chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength.

For a sample of 1-(4-fluorophenyl)cyclohexan-1-amine, CD and ORD spectroscopy could be used to determine its enantiomeric purity. A racemic mixture (a 50:50 mixture of both enantiomers) would be chiroptically inactive. However, an enantiomerically enriched sample would exhibit a characteristic CD and ORD spectrum. Furthermore, with the aid of computational methods, the absolute configuration (R or S) of the enantiomers could potentially be assigned by comparing the experimental spectra with theoretically calculated spectra.

Theoretical and Computational Chemistry Studies of 1 4 Fluorophenyl Cyclohexan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and electron distribution.

Density Functional Theory (DFT) for Molecular Orbital and Electrostatic Potential Analysis

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules of this size. scispace.com It is employed to optimize the molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting chemical reactivity.

For 1-(4-fluorophenyl)cyclohexan-1-amine, the HOMO is expected to be localized primarily on the amine group, specifically the nitrogen lone pair, and the electron-rich phenyl ring. The LUMO is likely distributed over the anti-bonding orbitals of the aromatic ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map further clarifies reactivity by visualizing the electrostatic potential on the electron density surface. For this molecule, the MEP map would show regions of negative potential (color-coded in red) around the electronegative fluorine and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the amine group, highlighting them as sites for nucleophilic interaction. nih.govresearchgate.net

PropertyPredicted Characteristic for 1-(4-fluorophenyl)cyclohexan-1-amineImplication
HOMO Localized on the amine nitrogen and phenyl ringSite of electron donation (nucleophilicity)
LUMO Distributed over the phenyl ring's antibonding orbitalsSite of electron acceptance (electrophilicity)
HOMO-LUMO Gap Moderate energy gapIndicates good kinetic stability
MEP Negative Region Concentrated on Fluorine and Nitrogen atomsLikely sites for electrophilic attack and hydrogen bonding
MEP Positive Region Concentrated on Amine HydrogensLikely sites for nucleophilic attack

Ab Initio Methods for Conformation and Energetic Landscape Studies

Ab initio (Latin for "from the beginning") methods are quantum calculations based on first principles without using experimental data for simplification. These methods, such as Møller-Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can provide highly accurate results for conformational energies.

The conformational landscape of 1-(4-fluorophenyl)cyclohexan-1-amine is dominated by the chair conformation of the cyclohexane (B81311) ring, which minimizes angular and torsional strain. The two key conformers arise from the axial or equatorial placement of the 4-fluorophenyl group. Due to steric hindrance, the bulky 4-fluorophenyl group is strongly favored to occupy the equatorial position. A study of the simpler fluorocyclohexane molecule using ab initio calculations showed a preference for the equatorial conformer. bldpharm.com For the more sterically demanding 4-fluorophenyl group, this preference would be even more pronounced.

ConformerSubstituent PositionPredicted Relative StabilityRationale
Chair 1 (Most Stable)4-Fluorophenyl: EquatorialLowest EnergyMinimizes steric interactions (1,3-diaxial strain)
Chair 2 (Less Stable)4-Fluorophenyl: AxialHigher EnergySignificant steric clash with axial hydrogens
Boat/Twist-BoatN/ATransition states/high energy intermediatesHigher in energy than chair forms

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum calculations analyze static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the observation of conformational changes, such as ring flips and bond rotations, in a simulated environment (e.g., in a solvent like water).

For 1-(4-fluorophenyl)cyclohexan-1-amine, MD simulations would be used to study several key dynamic processes:

Cyclohexane Ring Inversion: The transition between the two chair conformations (chair-flipping) can be simulated to understand the energy barrier and timescale of this process.

Bond Rotation: The rotation around the C-C bond connecting the phenyl ring to the cyclohexane and the C-N bond of the amine group can be analyzed. Simulations of a similar compound suggest that rotation of the phenyl group is sterically restricted.

Solvent Interactions: MD simulations can model how the molecule interacts with solvent molecules, providing information on solvation shells and hydrogen bonding dynamics.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com

By calculating the 1H, 13C, and 19F NMR spectra for the lowest energy conformer of 1-(4-fluorophenyl)cyclohexan-1-amine, a theoretical spectrum can be generated. Comparing these predicted chemical shifts to experimentally measured values serves as a stringent test of the computed structure. Discrepancies can point to incorrect structural assignments or highlight subtle conformational or solvent effects not captured by the computational model. Studies on other molecules containing the 4-fluorophenyl moiety have shown that computational methods can reliably predict 19F chemical shifts, which are particularly sensitive to the electronic environment. mdpi.com

Hypothetical Comparison of Predicted vs. Experimental NMR Shifts

Nucleus Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) Methodological Note
19F -115.0 -114.8 Accuracy depends on the chosen functional, basis set, and inclusion of a solvent model. mdpi.com
13C (C-N) 55.0 54.5
13C (C-F) 162.0 161.7

| 1H (Amine) | 1.5 | 1.4 | Amine proton shifts are highly sensitive to solvent and concentration. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy and, therefore, the reaction rate, which can be calculated using Transition State Theory (TST). nih.gov

While specific reaction mechanism studies for 1-(4-fluorophenyl)cyclohexan-1-amine are not prominently available, a hypothetical example such as its N-alkylation can illustrate the approach. Calculations would involve:

Geometry Optimization: Finding the lowest energy structures for the reactant (amine), the alkylating agent (e.g., methyl iodide), the transition state, and the product (N-methylated amine).

Frequency Calculation: Confirming the nature of each stationary point. The transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation: Determining the relative energies to establish the reaction's energy profile, including the activation barrier.

This analysis would reveal whether the reaction proceeds, for instance, through a concerted SN2 mechanism and provide a quantitative measure of its feasibility.

Ligand-Receptor Docking and Binding Affinity Predictions for 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule, typically a protein receptor. This method is central to drug discovery. Arylcyclohexylamines are a well-known class of compounds that interact with various receptors, including the dopamine (B1211576) transporter (DAT).

Given its structural features—a protonatable amine and a hydrophobic aryl ring—1-(4-fluorophenyl)cyclohexan-1-amine is a candidate for interaction with neurotransmitter transporters. Docking studies could be performed to predict its binding mode within the DAT active site. Such a simulation would likely show:

An ionic interaction or hydrogen bond between the protonated amine of the ligand and a key acidic residue in the receptor, such as an aspartate residue.

Hydrophobic and/or π-π stacking interactions between the fluorophenyl ring and aromatic residues (e.g., phenylalanine, tyrosine) in the binding pocket.

Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy, providing a prediction of the ligand's binding affinity (e.g., Ki value). While no specific docking results for this compound are published, studies on structurally related DAT inhibitors provide a template for the expected interactions and affinities. mdpi.com

Pharmacological Research at the Molecular and Receptor Level

In Vitro Receptor Binding Profiles and Selectivity of 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE

The initial characterization of a novel compound involves determining its binding affinity (typically expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) for a wide array of receptors. This process establishes a compound's primary targets and its selectivity, which is crucial for predicting its pharmacological effects.

Studies on structurally related amino-alkyl-cyclohexanes have established this chemical class as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net These compounds typically exhibit low to moderate affinity, a characteristic that is often associated with a better therapeutic index due to rapid blocking and unblocking kinetics. researchgate.net For instance, the related compound 1-amino-1,3,3,5,5-pentamethyl-cyclohexane (MRZ 2/579) displaces NMDA receptor channel blockers with an IC50 value of 1.29 µM. researchgate.net This suggests that 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE likely shares this primary mechanism of action.

The inclusion of the 4-fluorophenyl group suggests potential interactions with monoamine receptors. Haloperidol, a neuroleptic, is metabolized into a compound containing a 4-(4-fluorophenyl) moiety, which demonstrates significant affinity for dopamine (B1211576) D2 receptors (Ki = 329.8 nM) and weaker affinity for D1 receptors (Ki = 54.9 µM). nih.gov This indicates that the 4-fluorophenyl structure is compatible with high-affinity binding at dopaminergic sites.

Furthermore, the cyclohexylamine (B46788) scaffold is a key component in compounds designed to target the serotonin (B10506) system. Derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine have been shown to possess high affinity for both the serotonin transporter (SERT) and the 5-HT1A receptor, highlighting the scaffold's utility in developing serotonergic agents. nih.gov While specific binding data for 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE at sigma receptors is not prominently available in the current literature, its structural similarity to other NMDA antagonists that also show sigma receptor affinity suggests this is a target worthy of investigation.

Table 1: Receptor Affinity of Structurally Related Compounds

Compound Class / ExampleTarget Receptor/TransporterAffinity (Ki / IC50)Reference
Amino-alkyl-cyclohexanesNMDA Receptor~1.3 µM (IC50) researchgate.net
Haloperidol MetaboliteDopamine D2 Receptor329.8 nM (Ki) nih.gov
Haloperidol MetaboliteDopamine D1 Receptor54.9 µM (Ki) nih.gov
4-(indol-3-yl)cyclohexylamine DerivativesSerotonin Transporter (SERT)High Affinity (Specific values vary) nih.gov
4-(indol-3-yl)cyclohexylamine DerivativesSerotonin 5-HT1A ReceptorHigh Affinity (Specific values vary) nih.gov

Beyond primary affinity, understanding a compound's interaction with receptor subtypes is critical. For NMDA receptors, which are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits (A-D), subtype selectivity can dramatically influence a compound's effects. Research on the related compound MRZ 2/579 showed no significant selectivity between the major NMDA receptor subtypes, with IC50 values of 0.49 µM, 0.56 µM, 0.42 µM, and 0.49 µM on NR1a/2A, /2B, /2C, and /2D receptors, respectively. researchgate.net This suggests that 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE may also act as a non-selective NMDA receptor antagonist.

Allosteric modulation, where a ligand binds to a site topographically distinct from the primary (orthosteric) binding site, offers a sophisticated mechanism for tuning receptor function. rsc.orgnih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral, altering the affinity or efficacy of the endogenous agonist. nih.govyoutube.com While there is no direct evidence that 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE acts as an allosteric modulator, this mechanism is an emerging area of interest in drug discovery. nih.gov For instance, allosteric modulators have been identified for both dopamine and NMDA receptors, demonstrating the tractability of these targets for such interactions. nih.govresearchgate.net Given that allosteric sites are often less conserved across receptor subtypes than orthosteric sites, investigating this potential could reveal novel and more selective activities for this compound. youtube.com

Elucidation of Molecular Mechanisms of Action for 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE at Target Proteins

Understanding the precise molecular interactions between a compound and its target protein is essential for rational drug design and for explaining its pharmacological profile.

The primary mechanism of action for the amino-alkyl-cyclohexane class at the NMDA receptor, a quintessential ligand-gated ion channel, is uncompetitive, use-dependent, and voltage-dependent channel blockade. researchgate.net

Uncompetitive Antagonism: The antagonist binds only when the receptor is already bound by its agonists (glutamate and a co-agonist, typically glycine or D-serine). This implies the binding site is within the ion channel pore itself, which is only accessible after the channel has been activated and opened.

Use-Dependence: The degree of blockade increases with the frequency of channel activation. This is a direct consequence of the binding site's location within the pore; the channel must open for the antagonist to gain access and exert its blocking effect.

Voltage-Dependence: The blockade is more pronounced at hyperpolarized membrane potentials and is relieved upon depolarization. This occurs because the positively charged amine group of the antagonist is driven into the channel pore by the negative membrane potential and expelled when the potential becomes less negative or positive.

This specific mechanism, characteristic of compounds like memantine and other amino-alkyl-cyclohexanes, prevents excessive calcium influx through the NMDA receptor channel without completely shutting down its physiological function. researchgate.net

Potential interactions with dopamine and serotonin receptors would involve a different mechanism, as these are predominantly G-protein coupled receptors (GPCRs). nih.govnih.gov GPCRs transduce extracellular signals into intracellular responses via the activation of heterotrimeric G proteins. mdpi.com Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of specific G protein subtypes (e.g., Gs, Gi/o, Gq/11), which in turn modulate downstream signaling cascades involving second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3). nih.govmdpi.com

Based on the binding profiles of related compounds, 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE could potentially act as an antagonist at D2 receptors (which couple to Gi/o proteins) or as an agonist or antagonist at 5-HT1A receptors (also Gi/o-coupled). nih.govnih.gov Functional assays, such as those measuring changes in cAMP levels or G-protein activation, would be necessary to determine the precise nature of its modulatory effects on these GPCR signaling pathways.

In Vitro Enzyme Interaction and Inhibition Studies

A comprehensive pharmacological profile requires screening for potential interactions with metabolic and signaling enzymes. Such studies are crucial to identify potential off-target effects or additional mechanisms of action. There is currently a lack of published data regarding the in vitro interaction of 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE with specific enzymes.

To fully characterize the compound, future research should involve screening against a panel of relevant enzymes. Key targets would include:

Monoamine Oxidases (MAO-A and MAO-B): These enzymes are critical for the metabolism of neurotransmitters like dopamine and serotonin. Inhibition of MAO is a known mechanism for antidepressant drugs.

Cytochrome P450 (CYP) Isoforms: These enzymes are central to drug metabolism. Inhibition of specific CYP isoforms can lead to drug-drug interactions.

Kinases and Phosphatases: These enzymes are key nodes in intracellular signaling pathways, and unintended interactions can lead to various cellular effects.

Without such data, the enzymatic interaction profile of 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE remains uncharacterized.

Structure-Activity Relationship (SAR) Studies of 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE Analogs and Derivatives

The pharmacological profile of arylcyclohexylamines can be significantly altered by chemical modifications to the aromatic and cyclohexyl rings, as well as the amine group. wikipedia.org

Structure-activity relationship (SAR) studies on the arylcyclohexylamine class have provided insights into how different substituents influence receptor binding and activity.

Aromatic Ring Substituents: The substitution pattern on the phenyl ring is a key determinant of pharmacological activity. In the case of 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE, the fluorine atom at the para position influences the electronic properties of the aromatic ring, which can affect binding affinity and selectivity for various receptors. Studies on related fluorinated arylcycloalkylamines have shown that the position of the fluorine substituent can impact NMDA receptor affinity, with some research suggesting that a 3-fluoro substitution may result in higher affinity than a 4-fluoro substitution in the arylcycloheptylamine series. researchgate.net

Cyclohexyl Ring Substituents: Modifications to the cyclohexyl ring can also modulate the pharmacological profile. While 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE itself is unsubstituted on the cyclohexyl ring, the introduction of alkyl or hydroxyl groups, or the incorporation of a ketone function (as seen in ketamine), can alter potency and the spectrum of activity. nih.gov Maintaining the cyclohexane (B81311) ring is generally considered necessary for NMDA receptor antagonism. nih.gov

Substitution SiteEffect of Modification
Aromatic Ring (e.g., fluorine position)Can alter binding affinity and selectivity for NMDA, dopamine, and other receptors.
Cyclohexyl Ring (e.g., alkyl, hydroxyl groups)Can influence potency and the balance of effects (e.g., dissociative vs. stimulant).

1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE is a chiral molecule and can exist as different stereoisomers. The three-dimensional arrangement of atoms is critical for the interaction of a drug with its biological target. nih.gov In the broader class of arylcyclohexylamines, it has been demonstrated that different enantiomers can possess distinct pharmacological properties.

EnantiomerExpected Pharmacological Characteristic (based on related compounds)
(S)-enantiomerPotentially higher affinity for the NMDA receptor.
(R)-enantiomerPotentially lower affinity for the NMDA receptor, may have different activity at other receptors.

Advanced Analytical Methodologies for Research of 1 4 Fluorophenyl Cyclohexan 1 Amine

Development and Validation of Chromatographic Techniques for Purity and Isomer Separation (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are indispensable for assessing the purity and resolving the isomers of 1-(4-fluorophenyl)cyclohexan-1-amine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques in this regard.

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomers of a chiral compound can exhibit different pharmacological activities, making their separation and quantification crucial. nih.gov Chiral HPLC is a primary method for enantiomeric separation. The development of a chiral HPLC method for 1-(4-fluorophenyl)cyclohexan-1-amine would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral molecules, including amines. nih.govmdpi.commdpi.com

Method development involves optimizing the mobile phase composition, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, often with a small amount of an amine additive like diethylamine (B46881) (DEA) to improve peak shape and resolution. nih.govmdpi.com The choice of mobile phase can significantly impact separation, and different modes, such as normal-phase, reversed-phase, or polar organic mode, can be explored. mdpi.comhplc.eu The elution order of the enantiomers can also vary depending on the specific CSP and mobile phase used. nih.gov Validation of the method would ensure its robustness, accuracy, and precision for quantifying the enantiomeric purity of 1-(4-fluorophenyl)cyclohexan-1-amine.

Interactive Table 1: Illustrative Chiral HPLC Parameters for Amine Enantioseparation

Parameter Setting Rationale & Reference
Column (CSP) Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) or Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) These polysaccharide-based CSPs are highly effective for resolving enantiomers of various compounds, including those with amine functional groups. nih.gov
Mobile Phase Hexane / Isopropanol / Diethylamine (98:2:0.2, v/v/v) A common mobile phase for normal-phase chiral separations, where the alcohol acts as a polar modifier and the amine additive minimizes peak tailing. nih.gov
Flow Rate 1.0 mL/min A standard analytical flow rate providing a balance between separation time and efficiency.
Detection UV at 220 nm or 254 nm Aromatic rings, such as the fluorophenyl group in the target compound, provide strong UV absorbance for sensitive detection. mdpi.com

| Temperature | 25 °C | Column temperature is controlled to ensure reproducible retention times and selectivity. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like 1-(4-fluorophenyl)cyclohexan-1-amine. It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. waters.com For amine analysis, derivatization, for instance with trifluoroacetic anhydride (B1165640) (TFAA), is often employed to improve volatility and chromatographic performance. h-brs.de

The GC method separates the compound from any impurities, which are then detected by the mass spectrometer. nih.gov Electron Ionization (EI) is a common mode that produces a characteristic fragmentation pattern, or "fingerprint," aiding in structural confirmation. waters.comh-brs.de Chemical Ionization (CI) is a softer ionization technique that typically yields a prominent molecular ion, which is useful for confirming the molecular weight of the compound and its impurities. waters.com By comparing the obtained mass spectra with spectral libraries and known standards, impurities can be identified and quantified. GC-MS/MS can be used for even greater selectivity and lower limits of detection. nih.gov

Interactive Table 2: Representative GC-MS Parameters for Purity Analysis

Parameter Setting Rationale & Reference
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film) A common, robust, and low-polarity column suitable for a wide range of analytes. waters.comnih.gov
Injector Temp 270 °C Ensures rapid vaporization of the analyte. nih.gov
Oven Program 150 °C (2 min), then 50 °C/min to 250 °C (4 min) A temperature ramp is used to effectively separate compounds with different boiling points. waters.com
Carrier Gas Helium at 1 mL/min An inert carrier gas that provides good chromatographic efficiency. waters.com
Ionization Mode Electron Ionization (EI) and Chemical Ionization (CI) EI provides fragmentation for structural elucidation, while CI confirms the molecular weight. waters.com

| Mass Range | m/z 35-550 | A typical mass range to capture the molecular ion and relevant fragment ions of the target compound and potential impurities. waters.com |

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for identifying and structurally confirming metabolites of 1-(4-fluorophenyl)cyclohexan-1-amine. sci-hub.se Unlike nominal mass instruments, HRMS provides highly accurate mass measurements (typically within 5 ppm), which allow for the determination of the elemental composition of the parent compound and its metabolites. beilstein-journals.org

In a typical metabolite profiling workflow, the compound is incubated with liver microsomes or hepatocytes, and the resulting mixture is analyzed by Liquid Chromatography coupled with HRMS (LC-HRMS). sci-hub.semdpi.com The high mass accuracy facilitates the identification of mass shifts corresponding to specific metabolic transformations. sci-hub.se Subsequent MS/MS fragmentation of potential metabolite ions provides structural information that helps to pinpoint the site of modification on the molecule. This comprehensive data allows for the elucidation of metabolic pathways. sci-hub.senih.gov

Interactive Table 3: Potential Metabolic Transformations of 1-(4-fluorophenyl)cyclohexan-1-amine Detectable by HRMS

Metabolic Reaction Mass Change (Da) Description
Hydroxylation +15.9949 Addition of a hydroxyl (-OH) group, a common Phase I reaction mediated by Cytochrome P450 enzymes.
Dehydrogenation -2.0156 Removal of two hydrogen atoms to form a double bond.
N-Dealkylation Variable Not applicable for a primary amine, but relevant for secondary/tertiary amine metabolites.
Oxidative Deamination -1.0078 (N to O) Replacement of the amine group with a carbonyl group, forming a ketone.
Glucuronidation +176.0321 Conjugation with glucuronic acid, a common Phase II reaction that increases water solubility for excretion.

| Sulfation | +79.9568 | Conjugation with a sulfate (B86663) group, another key Phase II pathway. |

Capillary Electrophoresis for Enantiomeric Purity Assessment and Mixture Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species and for assessing the enantiomeric purity of chiral compounds. springernature.comspringernature.com Its high efficiency, short analysis times, and low sample and reagent consumption make it a valuable alternative or complement to HPLC. nih.gov

For enantiomeric purity assessment of 1-(4-fluorophenyl)cyclohexan-1-amine, a chiral selector is added to the background electrolyte (BGE). sciengine.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. mdpi.comnih.gov The chiral selector forms transient, diastereomeric complexes with the enantiomers of the analyte, which have different mobilities in the electric field, thus enabling their separation. mdpi.com The method involves optimizing parameters such as the type and concentration of the chiral selector, the pH and composition of the BGE, and the applied voltage to achieve baseline resolution of the enantiomers. sciengine.comnih.gov The enantiomeric purity can then be determined from the peak areas in the electropherogram. sciengine.com

Interactive Table 4: Typical Capillary Electrophoresis Conditions for Chiral Amine Separation

Parameter Setting Rationale & Reference
Capillary Fused-silica, 50 µm ID, 50 cm total length Standard capillary dimensions for CE.
Background Electrolyte (BGE) 40 mM Phosphate buffer, pH 3.5 The pH is crucial for controlling the charge of the analyte and the electroosmotic flow (EOF). mdpi.com
Chiral Selector 4 mM Carboxymethyl-β-cyclodextrin (CM-β-CD) Charged cyclodextrin (B1172386) derivatives often provide excellent enantioselectivity for amine compounds. mdpi.com
Voltage 20 kV A high separation voltage reduces analysis time. sciengine.com
Temperature 25 °C Controlled temperature ensures migration time reproducibility.

| Detection | UV at 200 nm | Detection at a lower wavelength can increase sensitivity for some compounds. nih.gov |

Application of Microfluidics and Miniaturized Analytical Systems in Compound Research

The trend towards miniaturization in analytical chemistry has led to the development of microfluidic devices, also known as lab-on-a-chip systems. nih.gov These devices integrate multiple analytical processes, such as sample preparation, separation, and detection, onto a single microchip. nih.gov Techniques like electrophoresis and even mass spectrometry have been successfully implemented in microfluidic formats. nih.gov

For research on 1-(4-fluorophenyl)cyclohexan-1-amine, miniaturized systems offer significant advantages. The primary benefits include drastically reduced consumption of samples and reagents, much faster analysis times, and the potential for high-throughput analysis and automation. nih.gov A microfluidic chip could be designed to perform rapid enantiomeric purity analysis using chiral CE or to screen for metabolic stability by incorporating microreactors with liver enzymes. While specific applications for this compound are not yet documented, the technology holds promise for accelerating various stages of compound research, from initial characterization to metabolic profiling.

Interactive Table 5: Advantages of Microfluidics in Compound Research

Feature Advantage Reference
Miniaturization Reduces sample and reagent volumes from milliliters to nanoliters. nih.gov
Speed Faster separations and reactions due to shorter channel lengths and higher surface-to-volume ratios. nih.gov
Integration Multiple analytical steps (e.g., reaction, separation, detection) can be combined on a single chip. nih.gov
High Throughput Parallel processing capabilities allow for rapid screening of multiple samples or conditions. nih.gov

| Portability | Potential for the development of small, portable analytical instruments. | nih.gov |

Future Research Directions and Basic Science Applications of 1 4 Fluorophenyl Cyclohexan 1 Amine

Rational Design and Synthesis of Novel Analogs as Mechanistic Probes

The rational design of analogs based on the 1-(4-fluorophenyl)cyclohexan-1-amine scaffold is a promising avenue for developing highly specific mechanistic probes. Structure-activity relationship (SAR) studies are central to this endeavor, allowing researchers to systematically modify the molecule to enhance affinity for a specific biological target or to elucidate the structural requirements for binding. drugdesign.org The parent compound, 1-phenylcyclohexylamine (B1663984), and its derivatives have been explored for their effects on various central nervous system targets. nih.gov The introduction of a fluorine atom at the para-position of the phenyl ring, as in 1-(4-fluorophenyl)cyclohexan-1-amine, significantly alters the electronic properties of the aromatic system, which can influence binding affinity and metabolic stability. nih.govresearchgate.net

Future research could involve the synthesis of a library of analogs to probe the chemical space around this core structure. Modifications could include:

Alterations to the Cyclohexyl Ring: Introducing methyl or hydroxyl groups at different positions on the cyclohexyl ring can probe steric and hydrophilic interactions within a binding pocket. nih.gov

Modification of the Phenyl Ring: The position and number of fluorine substituents could be varied (e.g., 2,4-difluoro or 3,4-difluoro analogs) to fine-tune the electronic properties and potential halogen bonding interactions. frontiersin.org

Amine Group Derivatization: Converting the primary amine to secondary or tertiary amines, or incorporating it into a heterocyclic system, would explore the role of the basic nitrogen in ligand-receptor interactions.

These rationally designed analogs could then be used to map the binding sites of receptors or the active sites of enzymes, providing a clearer picture of the molecular interactions that govern biological activity.

Table 1: Hypothetical Analogs of 1-(4-fluorophenyl)cyclohexan-1-amine and Their Potential Research Applications

Analog Name Structural Modification Potential Research Application
1-(2,4-Difluorophenyl)cyclohexan-1-amine Additional fluorine at the 2-position of the phenyl ring Investigating the role of enhanced halogen bonding and altered pKa on receptor affinity.
(trans)-4-Methyl-1-(4-fluorophenyl)cyclohexan-1-amine Methyl group on the cyclohexyl ring Probing steric tolerance within the binding pocket of a target protein. nih.gov
N-Methyl-1-(4-fluorophenyl)cyclohexan-1-amine Methylation of the primary amine Studying the impact of N-substitution on binding affinity and selectivity for different receptor subtypes.

Integration with Advanced Imaging Techniques for In Vitro Molecular Target Visualization

Advanced imaging techniques are indispensable tools in molecular biology for visualizing the distribution and density of biological targets. Positron Emission Tomography (PET) is a highly sensitive in vivo imaging modality that utilizes radiolabeled molecules to map biological processes. nih.gov The presence of a fluorine atom in 1-(4-fluorophenyl)cyclohexan-1-amine makes it an ideal candidate for radiolabeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). nih.gov

The synthesis of [¹⁸F]1-(4-fluorophenyl)cyclohexan-1-amine would create a valuable radiotracer for in vitro and potentially in vivo studies. The favorable half-life of ¹⁸F (approximately 110 minutes) allows for multi-step synthesis and imaging protocols. nih.gov The resulting radioligand could be used in techniques such as in vitro autoradiography on tissue sections to visualize and quantify the distribution of its binding sites in various tissues, particularly in the brain. nih.gov This would provide crucial information about the localization of its molecular targets, which is a critical step in understanding its pharmacological profile. The development of such a tool would enable detailed investigation of neuroreceptor systems or other potential binding partners. acs.org

Development of 1-(4-FLUOROPHENYL)CYCLOHEXAN-1-AMINE as a Tool Compound in Neurochemical Research

A "tool compound" is a molecule with well-characterized pharmacological properties that is used to investigate the function of a particular biological target, such as a receptor or an enzyme. Given that analogs of 1-phenylcyclohexylamine are known to interact with targets in the central nervous system, 1-(4-fluorophenyl)cyclohexan-1-amine holds potential as a tool compound for neurochemical research. nih.govresearchgate.net Its specific utility would depend on its binding profile, which would need to be determined through comprehensive screening against a panel of neuroreceptors and transporters.

Should the compound exhibit high affinity and selectivity for a particular target (e.g., a specific subtype of glutamate (B1630785) receptor or a monoamine transporter), it could be used to:

Characterize the physiological role of its target in different brain regions.

Investigate the downstream signaling pathways activated or inhibited by its binding.

Serve as a reference compound in the development of new therapeutic agents.

The fluorination of the phenyl ring can enhance metabolic stability and blood-brain barrier penetration, which are desirable properties for a neurochemical tool compound intended for both in vitro and in vivo experiments. researchgate.net

Contribution to Fundamental Understanding of Ligand-Receptor Interactions and Enzyme Catalysis

The study of 1-(4-fluorophenyl)cyclohexan-1-amine can provide fundamental insights into the nature of molecular interactions that underpin biological recognition events.

Enzyme Catalysis: The synthesis of chiral amines is a significant area of research, with enzymes like transaminases playing a crucial role. nih.govmdpi.com These enzymes can be used for the asymmetric synthesis of chiral amines from prochiral ketones. hovione.com The 1-(4-fluorophenyl)cyclohexan-1-amine structure is relevant to this field. Transaminase-catalyzed processes could potentially be developed for the stereoselective production of enantiomerically pure versions of this and related compounds. nih.govacs.org Studying the interaction of 1-(4-fluorophenyl)cyclohexan-1-amine and its ketone precursor with transaminases can provide valuable data on substrate specificity and the mechanism of biocatalytic asymmetric amination.

Table 2: Key Structural Features of 1-(4-fluorophenyl)cyclohexan-1-amine and Their Potential Implications for Basic Science

Structural Feature Potential Implication Area of Research
4-Fluoro Substituent Alters electronic properties of the phenyl ring; potential for halogen bonding; site for ¹⁸F radiolabeling. Ligand-Receptor Interactions; nih.gov Advanced Imaging. nih.gov
Cyclohexylamine (B46788) Core Provides a specific three-dimensional scaffold; primary amine is a key interaction point. Ligand-Receptor Interactions; nih.gov Neurochemical Tool Development.

| Chiral Center | The molecule is chiral, allowing for the study of stereoselectivity in biological systems. | Ligand-Receptor Interactions; Enzyme Catalysis. mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)cyclohexan-1-amine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-fluorophenylmagnesium bromide with cyclohexanone followed by catalytic hydrogenation of the resulting imine. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in hexane:EtOAc 3:1) and confirm structure via 1^1H NMR (δ 1.5–2.1 ppm for cyclohexane protons, δ 6.8–7.2 ppm for aromatic F-substituted protons) .

Q. How do the steric and electronic effects of the cyclohexane and 4-fluorophenyl groups influence reactivity?

  • Analysis : The cyclohexane ring introduces steric hindrance, slowing nucleophilic attacks at the amine group. The electron-withdrawing fluorine substituent on the phenyl ring reduces electron density at the para position, directing electrophilic substitution to the meta position. Computational studies (DFT) can predict regioselectivity in derivatization reactions .
  • Experimental Validation : Perform competitive Friedel-Crafts acylation to compare reactivity with non-fluorinated analogs .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Recommended Techniques :

  • NMR : 19F^{19}\text{F} NMR (δ -110 to -115 ppm for C-F coupling) and 1H^1\text{H}/13C^{13}\text{C} NMR for structural confirmation.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+ at m/z 208.12).
  • IR : Stretching frequencies for N-H (~3350 cm1^{-1}) and C-F (~1220 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity for serotonin receptors, and what experimental validation is required?

  • Approach : Use molecular docking (AutoDock Vina) to simulate interactions with 5-HT2A_{2A} receptors. Focus on hydrogen bonding between the amine group and Asp155, and π-π stacking with Phe338. Validate via radioligand binding assays (e.g., 3^3H-ketanserin displacement) using HEK293 cells expressing cloned receptors .
  • Data Interpretation : Calculate KiK_i values and compare with known agonists/antagonists to assess selectivity .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50} values)?

  • Methodology :

Standardize Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1%).

Validate Purity : Use HPLC-UV (C18 column, 254 nm) to confirm batch consistency.

Replicate Studies : Collaborate across labs to compare results under identical protocols .

  • Case Study : Discrepancies in MAO-B inhibition assays may arise from enzyme source (human vs. rat) or substrate concentration .

Q. How does the stereochemistry of the cyclohexane ring impact biological activity?

  • Synthesis of Enantiomers : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts. Separate diastereomers via chiral HPLC (Chiralpak IA column) .
  • Activity Comparison : Test enantiomers in vitro (e.g., dopamine transporter binding) to identify stereospecific effects. Publish raw data in open-access repositories for transparency .

Q. What are the mechanistic pathways for oxidative degradation of this compound under ambient conditions?

  • Study Design : Expose the compound to UV light (254 nm) and O2_2, then analyze degradation products via LC-MS. Major pathways include:

  • N-Oxidation : Formation of hydroxylamine derivatives.
  • Ring Oxidation : Epoxidation of the cyclohexane ring .
    • Mitigation Strategies : Add antioxidants (e.g., BHT) or store under inert gas (N2_2) .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.